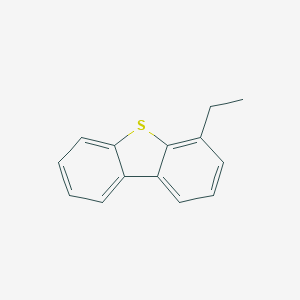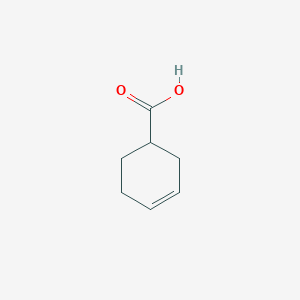
2,4,6-Trichlorobenzoyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzoyl chloride has numerous applications in scientific research:
Chemistry: Used in the synthesis of esters, lactones, and anhydrides.
Biology: Employed in the preparation of bioactive compounds and natural product synthesis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
Target of Action
2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi’s reagent, is primarily used in organic synthesis . Its primary targets are alcohols, with which it readily reacts .
Mode of Action
The compound interacts with its targets (alcohols) in a process known as Yamaguchi esterification . In this reaction, this compound, when mixed with a stoichiometric amount of 4-dimethylaminopyridine, cyclizes and forms esters . This reaction results in the creation of 2,4,6-trichlorobenzoic acid as a byproduct .
Biochemical Pathways
The Yamaguchi esterification process is a crucial biochemical pathway affected by this compound . This pathway leads to the formation of esters, which are essential components in a variety of biological processes and pharmaceutical products .
Pharmacokinetics
It’s worth noting that the compound is a light yellow liquid with a density of 1561 g/mL at 25 °C .
Result of Action
The primary result of this compound’s action is the formation of esters via the Yamaguchi esterification process . These esters have a wide range of applications in organic chemistry and medicinal chemistry .
Action Environment
This compound is sensitive to moisture and reacts with water . Therefore, it must be kept in a dry and well-ventilated place . It’s also worth noting that the compound has a boiling point of 107-108 °C at 6 mmHg, indicating that it can be volatile under certain conditions .
Análisis Bioquímico
Biochemical Properties
2,4,6-Trichlorobenzoyl chloride readily reacts with alcohols . This newly formed reagent, when mixed with a stoichiometric amount of 4-dimethylaminopyridine, cyclizes and forms esters . This reaction creates 2,4,6-trichlorobenzoic acid as a byproduct .
Cellular Effects
It has been shown to inhibit cervical cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alcohols to form esters . This process is facilitated by 4-dimethylaminopyridine .
Temporal Effects in Laboratory Settings
It is known that it reacts with water .
Metabolic Pathways
It is known to be involved in the synthesis of fatty acids and cyclic peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzoyl chloride is typically synthesized by reacting 2,4,6-trichloroaniline with N-butyllithium in a carbon dioxide atmosphere to produce 2,4,6-trichlorobenzoic acid. This acid is then refluxed in thionyl chloride to form this compound . Another method involves the direct reaction of 2,4,6-trichlorophenol with an acid chlorinating agent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 2,4,6-trichlorobenzoic acid.
Common Reagents and Conditions:
Esterification: Typically involves 4-dimethylaminopyridine (DMAP) and triethylamine as catalysts.
Substitution: Often uses various amines under mild conditions.
Hydrolysis: Occurs readily in the presence of water.
Major Products:
Esterification: Produces esters and 2,4,6-trichlorobenzoic acid as a byproduct.
Substitution: Forms amides.
Hydrolysis: Yields 2,4,6-trichlorobenzoic acid.
Comparación Con Compuestos Similares
- 2,4-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzoyl chloride
- 2,4,6-Tribromobenzoyl chloride
Comparison: 2,4,6-Trichlorobenzoyl chloride is unique due to its high reactivity and selectivity in esterification reactions. Compared to its dichlorinated analogs, it offers better yields and milder reaction conditions. The tribrominated analog, while similar in reactivity, is less commonly used due to higher costs and limited availability .
Propiedades
IUPAC Name |
2,4,6-trichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGSEIVTQLXWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369980 | |
| Record name | 2,4,6-Trichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-95-2 | |
| Record name | 2,4,6-Trichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRICHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1083Y98L1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)








![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)

